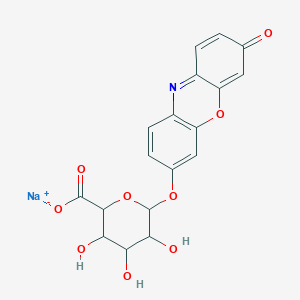

Steviol Acyl Glucuronide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Steviol Acyl Glucuronide is a metabolite of Steviol . It is the only excretion product found in human urine after the oral intake of Stevioside , a natural sweetening agent. Steviol glycosides are a group of highly sweet diterpene glycosides isolated from the Paraguayan shrub Stevia rebaudiana .

Synthesis Analysis

The synthesis of steviol glycosides involves a series of glycosylation reactions via UGTs that occur in the cytoplasm . The glycosylation of steviol starts from C13, and then the C19 carboxyl group can be glycosylated . The expression of different glycosyltransferases in microbes is key to the synthesis of various steviol glycosides by engineered microorganisms .

Chemical Reactions Analysis

Steviol glycosides undergo a cascade of spontaneous chemical reactions including acyl migration, anomerisation, and hydrolysis to produce seven further positional anomers . The rates at which these reactions proceed have been shown to be dependent on the structure of the particular acyl glucuronide .

Physical and Chemical Properties Analysis

Steviol glycosides exhibit a superior sweetener proficiency to that of sucrose and are noncaloric, noncariogenic, and nonfermentative . They are thermostable even at higher temperatures making them suitable for use in cooked foods .

作用机制

安全和危害

Steviol and its glycosides have been largely evaluated with a set of in vitro and in vivo assays, covering aspects of acute toxicity, chronic toxicity, fertility, teratogenicity . They are non-toxic and have been found to exert hypotensive, cardiotonic, anti-diabetic, anti-inflammatory, antioxidant, anticancer, and antidiarrheal activity .

未来方向

With the pursuit of natural non-calorie sweeteners, steviol glycosides have become one of the most popular natural sweeteners in the market . In the future, stevia is probably going to play a significant role in the supply of high strength sweeteners for the expanding natural food market . Further clinical research is needed to understand underlying mechanisms of action, therapeutic indexes, and pharmacological applications .

属性

CAS 编号 |

885044-59-7 |

|---|---|

分子式 |

C₂₆H₃₈O₉ |

分子量 |

494.57 |

同义词 |

β-D-Glucopyranuronic Acid 1-[(4α)-13-Hydroxykaur-16-en-18-oate] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)